BenchChemオンラインストアへようこそ!

Ginsenoside Rb1

Neuroprotection Alzheimer's disease Amyloid-beta

Ginsenoside Rb1 (CAS 41753‑43‑9) is the preferred PPD‑type ginsenoside for NLRP3 inflammasome‑Aβ axis research, outperforming Rg1 in reducing hippocampal ASC, caspase‑1, and Aβ. Its exceptionally long half‑life (T1/2 = 22.16 h) supports sustained‑exposure PK studies, while its role as the obligate precursor in the Rb1→Rd→F2→Compound K cascade makes it essential for gut‑microbiota biotransformation research. The compound’s low oral bioavailability (1.18 %) provides a validated low baseline for benchmarking advanced delivery systems. Procuring ≥98 % purity avoids confounding Rg1 contamination and ensures reliable, reproducible results.

Molecular Formula C54H92O23
Molecular Weight 1109.3 g/mol
CAS No. 41753-43-9
Cat. No. B1671518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rb1
CAS41753-43-9
Synonyms(3beta12beta)20(6ObetaDGlucopyranosylbetaDglucopyranosyl)oxy12hydroxydammar24en3yl2ObetaDglucopyranosylbetaDglucopyranoside
Molecular FormulaC54H92O23
Molecular Weight1109.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
InChIInChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1
InChIKeyGZYPWOGIYAIIPV-JBDTYSNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ginsenoside Rb1 (CAS 41753-43-9): A Protopanaxadiol-Type Ginsenoside with Distinct Pharmacological and Pharmacokinetic Identity


Ginsenoside Rb1 (CAS 41753-43-9) is a protopanaxadiol (PPD)-type dammarane saponin and a principal bioactive constituent of Panax ginseng and Panax notoginseng [1]. Structurally characterized by a tetracyclic triterpenoid aglycone core bearing a four-sugar glycan chain at C-20, Rb1 is distinguished from protopanaxatriol (PPT)-type ginsenosides such as Rg1 and Re by its glycan architecture, which critically dictates its metabolic fate, plasma protein binding, and pharmacological profile [2]. As a parent compound in a well-defined metabolic cascade (Rb1 → Rd → F2 → Compound K), Rb1 serves as both a direct bioactive entity and a prodrug reservoir for downstream metabolites, a dual role not shared by PPT-type analogs [2][3].

Why Ginsenoside Rb1 Cannot Be Substituted with Rg1, Rd, or Other Ginsenosides in Research and Development


Generic substitution among ginsenosides is scientifically invalid due to fundamental differences in molecular pharmacology, metabolic fate, and systemic exposure. Rb1 and Rg1, despite both being major ginsenosides, exert functionally opposite effects on key inflammatory mediators: Rg1 stimulates nitric oxide and proinflammatory cytokines (IL-1β, IL-6, TNF-α), whereas Rb1 inhibits this repertoire [1]. Pharmacokinetically, Rb1 exhibits a 5.1-fold lower absolute oral bioavailability than Rg1 (1.18% vs 6.06%) and an elimination half-life (T1/2) exceeding 20 hours—orders of magnitude longer than PPT-type analogs—yielding fundamentally different exposure profiles [2][3]. Furthermore, Rb1 serves as a metabolic precursor to Rd, F2, and Compound K, meaning that selecting Rb1 versus its downstream metabolites yields distinct pharmacodynamic outcomes [4]. These divergent characteristics preclude the interchangeability of Rb1 with any other ginsenoside in experimental or therapeutic applications.

Quantitative Differentiation of Ginsenoside Rb1 (CAS 41753-43-9) Against Key Comparators: A Data-Driven Evidence Guide


Superior Reduction of Amyloid-β and Inflammasome Markers in Alzheimer's Disease Model Compared to Rg1

In a head-to-head comparison in SAMP8 mice, Rb1 (60 µmol/kg, oral, 8 weeks) demonstrated superior efficacy over Rg1 in reducing hippocampal protein expression of ASC, caspase-1, and Aβ, key markers of the NLRP3 inflammasome pathway implicated in Alzheimer's disease pathology [1]. Rb1 also showed greater effectiveness than Rg1 in repairing neuronal cell loss and inhibiting astrocyte and microglial activation in the hippocampus [1].

Neuroprotection Alzheimer's disease Amyloid-beta

Opposing Immunomodulatory Activity: Rb1 Inhibits Whereas Rg1 Stimulates Proinflammatory Cytokines

A direct comparative study revealed that ginsenosides Rb1 and Rg1 exert functionally opposite effects on proinflammatory mediators. Over a concentration range of 50–250 μg/mL, Rg1 stimulated nitric oxide (NO) production and increased secretion of IL-1β, IL-6, and TNF-α, whereas Rb1 significantly inhibited this proinflammatory repertoire [1]. Notably, when equal doses of Rb1 and Rg1 were combined, Rb1 counteracted the stimulatory effects of Rg1, as measured by NO assay, with this antagonism persisting stably for 72 hours [1].

Immunomodulation Inflammation Cytokine

Extended Elimination Half-Life (T1/2) and Distinct Systemic Exposure Profile Versus PPT-Type Ginsenosides

PPD-type ginsenosides, including Rb1, exhibit markedly different pharmacokinetic behavior compared to PPT-type ginsenosides (Rg1, Re). Following oral administration of Shexiang Baoxin pills to rats, the AUC0–t and Cmax of PPD-type ginsenosides (Rb3, Rc, Rb1) were greater than those of PPT-type ginsenosides (Rg1, Re) [1]. In a separate absolute bioavailability study in rats, the T1/2 of Rb1 was 22.16 h, compared to 0.79 h for Rg1 and 0.72 h for Re, representing an approximately 28-fold longer elimination half-life [2].

Pharmacokinetics Bioavailability Drug metabolism

Prodrug Identity: Rb1 as the Obligate Metabolic Precursor to Rd, F2, and Compound K

Rb1 undergoes a defined, sequential deglycosylation cascade by intestinal bacteria: Rb1 → Rd → F2 → Compound K (CK) [1]. After oral administration of Rb1 (160 mg/kg) to rats, serum concentration-time curves confirmed the appearance of metabolites Rd, Rg3, and F2, with peak concentrations of 5,510.30 ng/mL (5.82 µM) for Rd and 1,247.32 ng/mL (1.12 µM) for Rb1 at day 7 [2]. In contrast, PPT-type ginsenosides such as Rg1 and Re do not generate this specific metabolite cascade, and downstream metabolites like CK possess distinct pharmacological profiles, including a 30-fold higher oral bioavailability (35%) compared to parent Rb1 (1.18%) [3].

Biotransformation Gut microbiota Metabolite

Priority Application Scenarios for Ginsenoside Rb1 (CAS 41753-43-9) Based on Verified Differential Evidence


Alzheimer's Disease and Neuroinflammation Research Requiring NLRP3 Inflammasome Modulation

For preclinical Alzheimer's disease studies targeting the NLRP3 inflammasome-Aβ axis, Rb1 is the preferred ginsenoside based on its demonstrated superiority over Rg1 in reducing hippocampal ASC, caspase-1, and Aβ protein expression in SAMP8 mice [1]. Unlike Rg1, which stimulates proinflammatory cytokines, Rb1 exerts an inhibitory effect on IL-1β, IL-6, and TNF-α [2], making Rb1 the appropriate selection when experimental objectives require suppression rather than activation of neuroinflammatory pathways. Procurement of high-purity Rb1 (>98%) is essential to avoid confounding effects from Rg1 contamination, given their opposing immunomodulatory activities [2].

Pharmacokinetic Studies Requiring Extended Systemic Exposure or Prodrug-to-Metabolite Cascade Analysis

Rb1 is uniquely suited for pharmacokinetic investigations requiring sustained plasma concentrations due to its exceptionally long elimination half-life (T1/2 = 22.16 h), which is 28-fold longer than Rg1 and 31-fold longer than Re [3][4]. Additionally, Rb1 serves as the obligate metabolic precursor for studies examining the gut microbiota-mediated biotransformation pathway Rb1 → Rd → F2 → Compound K, a cascade not shared by PPT-type ginsenosides [5]. This makes Rb1 the compound of choice for research on ginsenoside metabolism, prodrug activation, and the pharmacological contributions of downstream metabolites.

Formulation Development for Low-Oral-Bioavailability Natural Products

Given its exceptionally low absolute oral bioavailability (1.18%)—the lowest among major ginsenosides (compared to Rg1 at 6.06%, Re at 7.06%, Rd at 2.36%, and CK at 35%)—Rb1 presents a stringent challenge model for formulation development [3]. Pharmaceutical scientists developing advanced delivery systems (e.g., nanoparticles, liposomes, absorption enhancers, or gut microbiota-modulating strategies) should select Rb1 as a benchmark compound to validate bioavailability enhancement technologies, as improvements can be quantified against this established low baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rb1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.